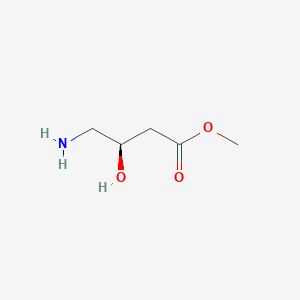
Methyl (3R)-4-amino-3-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3R)-4-amino-3-hydroxybutanoate is an organic compound with significant importance in various scientific fields. This compound is a derivative of butanoic acid, featuring an amino group and a hydroxyl group on the third carbon atom, making it a chiral molecule. Its unique structure allows it to participate in a variety of chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-4-amino-3-hydroxybutanoate typically involves the esterification of (3R)-4-amino-3-hydroxybutanoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. The process involves the same esterification reaction but is optimized for large-scale production by controlling temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3R)-4-amino-3-hydroxybutanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Methyl (3R)-4-amino-3-oxobutanoate.
Reduction: Methyl (3R)-4-amino-3-hydroxybutylamine.
Substitution: Methyl (3R)-4-amino-3-aminobutanoate.
Wissenschaftliche Forschungsanwendungen
Methyl (3R)-4-amino-3-hydroxybutanoate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the biosynthesis of certain amino acids and peptides.
Medicine: Investigated for its potential role in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl (3R)-4-amino-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways. Its chiral nature allows it to fit into enzyme active sites with high specificity, influencing biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Methyl (3R)-4-amino-3-hydroxybutanoate can be compared with other similar compounds like:
Methyl (3R)-3-hydroxybutanoate: Lacks the amino group, making it less versatile in certain reactions.
Methyl (3R)-4-amino-3-oxobutanoate: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity and applications.
Methyl (3R)-4-amino-3-hydroxybutylamine: Features an amine group instead of an ester, affecting its solubility and chemical behavior.
These comparisons highlight the unique properties of this compound, such as its dual functional groups and chiral center, which contribute to its wide range of applications and reactivity.
Eigenschaften
CAS-Nummer |
916971-31-8 |
|---|---|
Molekularformel |
C5H11NO3 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
methyl (3R)-4-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3,6H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
QUTSKIWJUHDULC-SCSAIBSYSA-N |
Isomerische SMILES |
COC(=O)C[C@H](CN)O |
Kanonische SMILES |
COC(=O)CC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


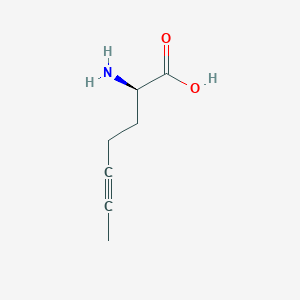
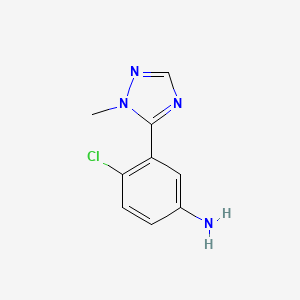

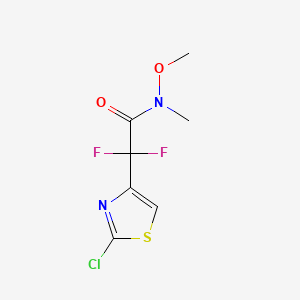
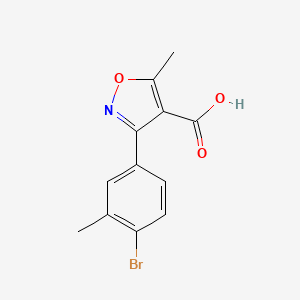
![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13628734.png)
![2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid](/img/structure/B13628737.png)
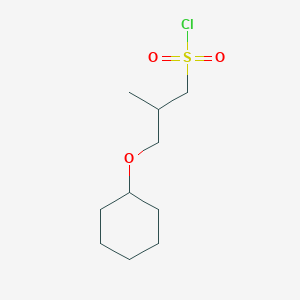
![2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate](/img/structure/B13628752.png)
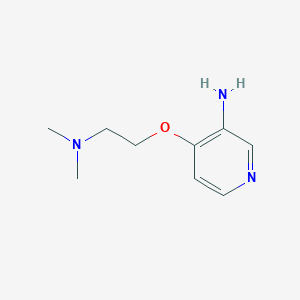
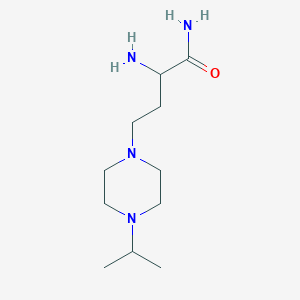
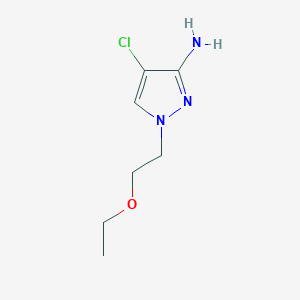
![3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole](/img/structure/B13628777.png)
![2-{1-[2-(dimethylamino)ethyl]-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13628782.png)
